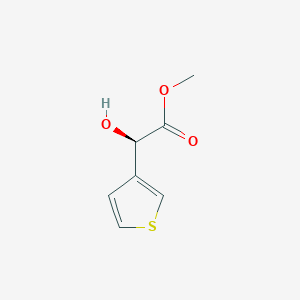
6-Demethyl Papaverine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Demethyl Papaverine-d3 is a stable isotope-labeled compound with the molecular formula C19H16D3NO4 and a molecular weight of 328.38. It is a derivative of papaverine, a benzylisoquinoline alkaloid found in the opium poppy (Papaver somniferum). This compound is primarily used in scientific research as a reference standard and for various analytical purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Demethyl Papaverine-d3 involves the regio-selective demethylation of papaverine. One method reported involves the use of the enzyme CYP105D1 to catalyze the regio-selective demethylation of papaverine . This biocatalytic system allows for the preparative synthesis of 6-O-demethyl-papaverine under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of stable isotope labeling techniques. These techniques ensure the incorporation of deuterium atoms into the molecular structure, providing a stable isotope-labeled compound suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions
6-Demethyl Papaverine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
6-Demethyl Papaverine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of papaverine and its derivatives.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Mechanism of Action
The mechanism of action of 6-Demethyl Papaverine-d3 is similar to that of papaverine. Papaverine acts as a nonselective phosphodiesterase inhibitor, increasing the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells. This leads to the relaxation of smooth muscles, particularly in the vascular system. The compound also has direct actions on calcium channels, contributing to its vasodilatory effects .
Comparison with Similar Compounds
Similar Compounds
Papaverine: The parent compound, used as an antispasmodic and vasodilator.
6-Desmethyl Papaverine: A metabolite of papaverine with similar pharmacological properties.
4’,6-Didesmethyl Papaverine: Another metabolite of papaverine with distinct biological activities.
Uniqueness
6-Demethyl Papaverine-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in research settings. The incorporation of deuterium atoms allows for precise analytical measurements and tracking in metabolic studies, distinguishing it from its non-labeled counterparts .
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-7-(trideuteriomethoxy)isoquinolin-6-ol |
InChI |
InChI=1S/C19H19NO4/c1-22-17-5-4-12(9-19(17)24-3)8-15-14-11-18(23-2)16(21)10-13(14)6-7-20-15/h4-7,9-11,21H,8H2,1-3H3/i2D3 |
InChI Key |
BFMUDRSIIFRJOG-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C=CN=C(C2=C1)CC3=CC(=C(C=C3)OC)OC)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid](/img/structure/B13450837.png)


![10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]-](/img/structure/B13450860.png)
![(7-hexyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13450871.png)


